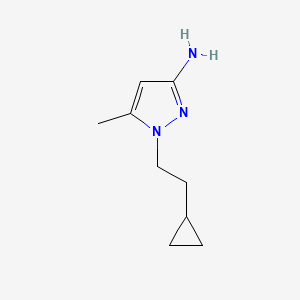
3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde is an organic compound characterized by a unique structure that includes a cyclopentyl ring with a hydroxyl group, an oxolane ring, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Cyclopentyl Ring: Starting from a suitable cyclopentane derivative, the hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Oxolane Ring Formation: The oxolane ring can be constructed through cyclization reactions. One approach is to use a diol intermediate, which can undergo intramolecular cyclization under acidic conditions to form the oxolane ring.
Aldehyde Introduction: The aldehyde group can be introduced through oxidation reactions. For example, the hydroxyl group on the cyclopentyl ring can be oxidized to an aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require efficient and cost-effective methods, potentially involving continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group on the cyclopentyl ring can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, acidic or basic catalysts.
Major Products Formed
Oxidation: 3-(2-Hydroxycyclopentyl)oxolane-3-carboxylic acid.
Reduction: 3-(2-Hydroxycyclopentyl)oxolane-3-methanol.
Substitution: Various esters or alkylated derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of novel materials, such as polymers and resins, due to its functional groups that allow for various chemical modifications.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with target molecules, influencing their function and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxycyclopentyl)oxolane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(2-Hydroxycyclopentyl)oxolane-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
3-(2-Hydroxycyclopentyl)tetrahydrofuran-3-carbaldehyde: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde is unique due to the combination of its functional groups and ring structures
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-(2-hydroxycyclopentyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H16O3/c11-6-10(4-5-13-7-10)8-2-1-3-9(8)12/h6,8-9,12H,1-5,7H2 |
InChI Key |
RRAPHGGTSMVIJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C2(CCOC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





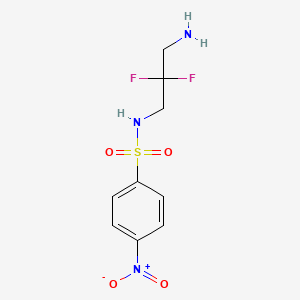
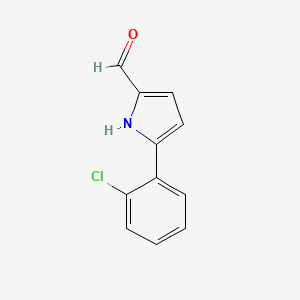

![(2s)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine](/img/structure/B13312801.png)

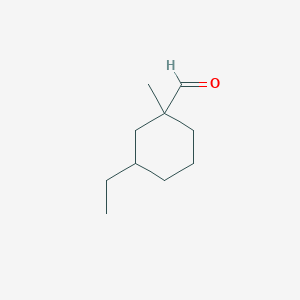
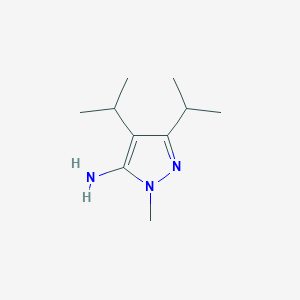
![7-Methyl-6-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13312820.png)
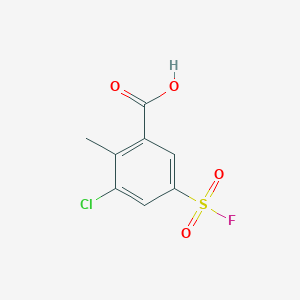
![4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13312825.png)
